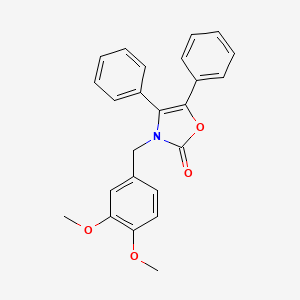![molecular formula C15H19N3OS B6002770 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)
6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the triazine family, which has been extensively studied for their biological activities.
Applications De Recherche Scientifique
6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one has been extensively studied for its biological activities. This compound has shown potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer, antifungal, and antibacterial activities. In agriculture, this compound has been studied for its herbicidal and insecticidal properties. In material science, this compound has been studied for its potential applications in the development of new materials.
Mécanisme D'action
The mechanism of action of 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes or proteins in the target organism. This inhibition can result in the disruption of various cellular processes, leading to the death of the target organism.
Biochemical and Physiological Effects
6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that this compound can reduce tumor growth in animal models. This compound has also been shown to have herbicidal and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one in lab experiments is its broad-spectrum activity against various organisms. This makes it a useful compound for studying the mechanisms of action of various enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use this compound with caution and under appropriate safety precautions.
Orientations Futures
There are several future directions for the study of 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one. One direction is the development of new derivatives of this compound with improved biological activities. Another direction is the study of the mechanism of action of this compound in more detail. This can lead to the identification of new targets for drug development. Additionally, the study of the potential applications of this compound in material science can lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one involves the reaction of benzyl isothiocyanate with 3-methyl-1-butylamine and cyanuric chloride. This reaction results in the formation of the desired compound in good yield. The synthesis of this compound has been reported in various research papers, and the method has been optimized for better yields and purity.
Propriétés
IUPAC Name |
6-benzyl-3-(3-methylbutylsulfanyl)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)8-9-20-15-16-14(19)13(17-18-15)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTMZURIUBMENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-methyl-7-{[2-(4-methylphenoxy)ethyl]sulfonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6002691.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B6002701.png)
![3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-propanol](/img/structure/B6002705.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)
![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)

![N-(2-methylphenyl)-2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B6002739.png)
![7-(cyclopropylmethyl)-2-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6002746.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![2-{4-[1-(2-fluorophenyl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6002776.png)